

Valomaciclovir: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

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Compound of Interest

Compound Name: Valomaciclovir

Cat. No.: B1194656

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Valomaciclovir, also known by its development codes EPB-348 and MIV-606, is a prodrug of the acyclic guanosine analog omaciclovir (also referred to as H2G).[1][2] It has been investigated for its antiviral activity, particularly against members of the Herpesviridae family, including Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster), and Epstein-Barr Virus (EBV), the primary cause of infectious mononucleosis.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **valomaciclovir**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Valomaciclovir is chemically designated as [(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate. It is the L-valyl ester of omaciclovir, a structural modification designed to enhance its oral bioavailability.

Table 1: Chemical Identifiers for **Valomaciclovir**

Identifier	Value
IUPAC Name	[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate
Molecular Formula	C15H24N6O4
CAS Number	195157-34-7
Canonical SMILES	<chem>CC(C)C(C(=O)OCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N</chem>
InChI Key	ATSZELKUSAREPW-ZJUUVORDSA-N

Table 2: Physicochemical Properties of **Valomaciclovir**

Property	Value	Source
Molecular Weight	352.39 g/mol	PubChem
Topological Polar Surface Area	158 Å ²	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	8	PubChem

Note: Experimental data on properties such as melting point, solubility, and pKa for **valomaciclovir** are not readily available in the public domain. The data presented are computed properties.

Synthesis and Characterization

Experimental Protocols

Synthesis of **Valomaciclovir** (General Procedure):

A general synthetic approach for valine esters of guanosine analogs involves the coupling of the acyclic nucleoside with a protected L-valine derivative, followed by deprotection. While a

specific, detailed protocol for the synthesis of **valomaciclovir** is not publicly available, a representative procedure based on the synthesis of analogous compounds like valacyclovir is as follows:

- **Protection of L-valine:** The amino group of L-valine is protected with a suitable protecting group, such as a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent side reactions during the esterification.
- **Esterification:** The protected L-valine is activated using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)) and then reacted with the primary hydroxyl group of omaciclovir in an appropriate solvent (e.g., dimethylformamide (DMF)).
- **Deprotection:** The protecting group is removed from the valine moiety to yield **valomaciclovir**. For a Cbz group, this is typically achieved by catalytic hydrogenation. For a Boc group, acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) are used.
- **Purification:** The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity **valomaciclovir**.

Characterization of **Valomaciclovir**:

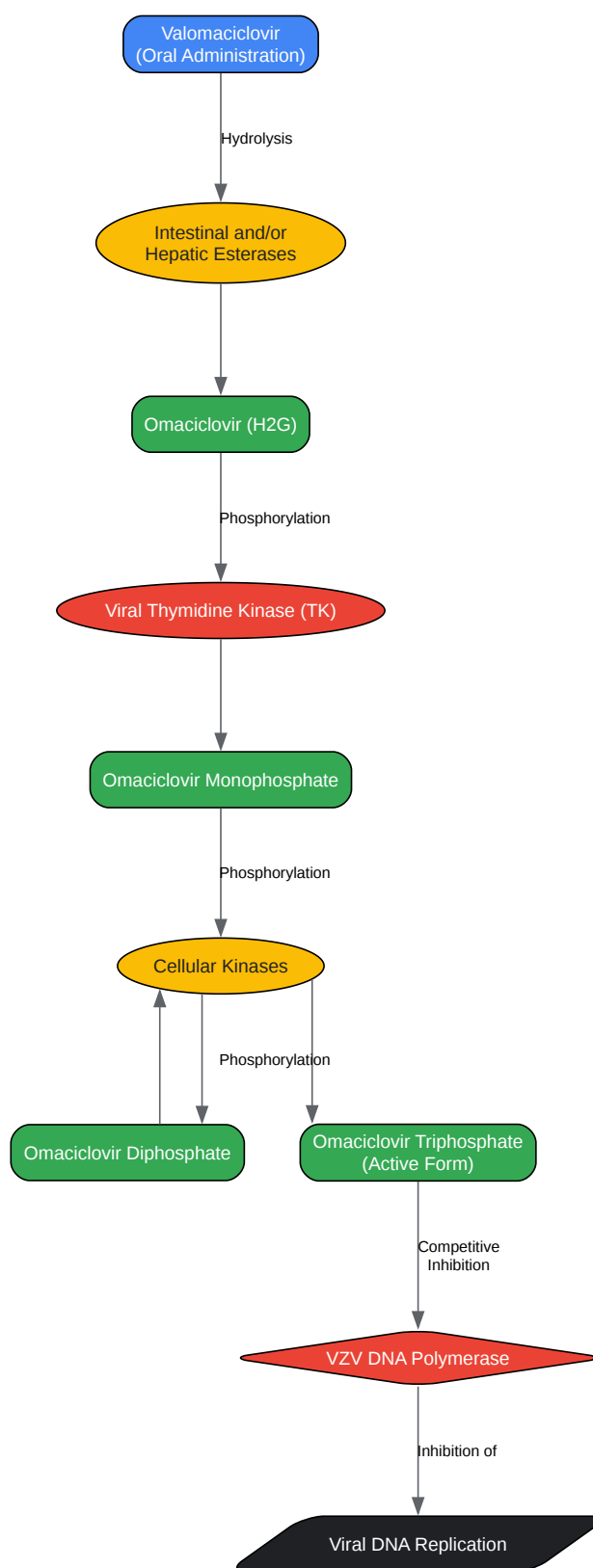
The identity and purity of synthesized **valomaciclovir** would be confirmed using a combination of analytical techniques:

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method would be employed to determine the purity of the compound and to separate it from any starting materials or byproducts.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure of **valomaciclovir** by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
- **Mass Spectrometry (MS):** Mass spectrometry would be utilized to determine the molecular weight of **valomaciclovir** and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic functional groups present in the **valomaciclovir** molecule, such as C=O (ester and amide), N-H, and O-H stretching vibrations.

Mechanism of Action

Valomaciclovir is a prodrug that is converted in vivo to its active form, omaciclovir triphosphate. The antiviral activity of **valomaciclovir** is dependent on this intracellular conversion.



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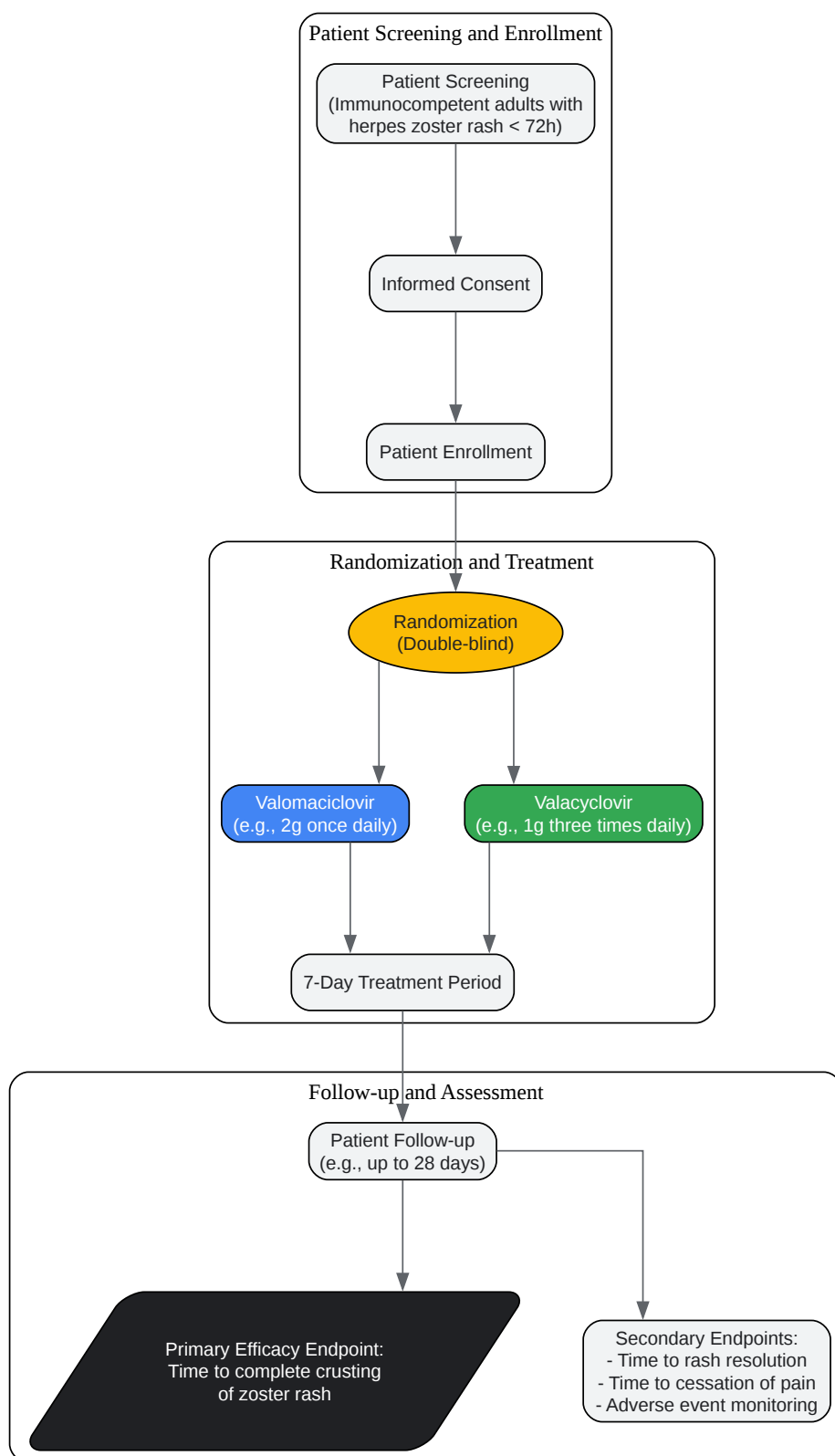
Figure 1. Proposed signaling pathway for the activation and antiviral action of **valomaciclovir**.

The proposed mechanism of action involves the following steps:

- **Absorption and Conversion:** Following oral administration, **valomaciclovir** is absorbed and rapidly metabolized by intestinal and/or hepatic esterases, which hydrolyze the valine ester to yield the active moiety, omaciclovir, and the amino acid L-valine.
- **Selective Phosphorylation:** In VZV-infected cells, omaciclovir is selectively phosphorylated by the virus-encoded thymidine kinase (TK) to omaciclovir monophosphate. This step is crucial for the drug's selectivity, as viral TK has a much higher affinity for omaciclovir than the host cell's TK.
- **Conversion to Triphosphate:** Cellular kinases subsequently convert omaciclovir monophosphate to the diphosphate and then to the active triphosphate form, omaciclovir triphosphate.
- **Inhibition of Viral DNA Polymerase:** Omaciclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.
- **Chain Termination:** Upon incorporation into the viral DNA, omaciclovir triphosphate acts as a chain terminator, preventing further elongation of the DNA strand. This is because omaciclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This ultimately halts viral DNA replication.^[1]

Experimental Workflows

Valomaciclovir has been evaluated in clinical trials for the treatment of herpes zoster. The following diagram illustrates a typical workflow for such a clinical study.



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